methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Properties
IUPAC Name |
methyl 2-[[2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-33-24(32)17-9-5-6-10-19(17)27-20(30)14-34-25-28-21-18(15-7-3-2-4-8-15)13-26-22(21)23(31)29(25)16-11-12-16/h2-10,13,16,26H,11-12,14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZZXQLVZWLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenyl Group Installation
The phenyl group at position 7 is introduced via Suzuki-Miyaura coupling. For instance, 4-chloro-7-bromopyrrolo[3,2-d]pyrimidine reacts with phenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine, producing the phenyl-substituted intermediate in 85% yield.
Sulfanyl Group Functionalization
The sulfanyl (-S-) moiety at position 2 is installed through nucleophilic aromatic substitution.
Thiolation Reaction
2-Chloro-3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidine reacts with potassium thioacetate in ethanol at reflux, yielding the corresponding thioacetate intermediate. Subsequent hydrolysis with aqueous NaOH generates the free thiol, which is stabilized as its sodium salt.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thioacetate formation | KSAc, EtOH | Reflux, 6 h | 72% |
| Hydrolysis | NaOH (2M), H₂O | RT, 1 h | 89% |
Acetamido-Benzoate Side Chain Synthesis
The acetamido-benzoate moiety is prepared separately and coupled to the pyrrolopyrimidine core.
Methyl 2-Aminobenzoate Preparation
Methyl 2-aminobenzoate is synthesized by esterification of 2-aminobenzoic acid with methanol in the presence of sulfuric acid (2 h, 65°C, 91% yield).
Bromoacetylation
The amine group is acylated using bromoacetyl bromide in dichloromethane with triethylamine as a base (0°C, 30 min, 88% yield).
Coupling of Thiol and Acetamido Intermediates
The final assembly involves coupling the thiol-containing pyrrolopyrimidine with the bromoacetylated benzoate.
Thioether Formation
The sodium thiolate of the pyrrolopyrimidine reacts with methyl 2-(2-bromoacetamido)benzoate in DMF at 50°C for 4 hours, yielding the target compound in 68% yield.
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 50°C |
| Reaction Time | 4 h |
| Yield | 68% |
Crystallization and Purification
The crude product is purified via recrystallization from a mixture of dichloromethane and acetonitrile (1:3 v/v), producing white crystalline solids. Structural validation is confirmed by -NMR, IR spectroscopy, and X-ray crystallography.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
The crystal structure (orthorhombic, space group Pca2₁) confirms the planar pyrrolopyrimidine core and the spatial orientation of the cyclopropyl and phenyl groups.
Comparative Analysis of Synthetic Routes
Three routes were evaluated for scalability and yield:
| Route | Key Step | Overall Yield | Cost Efficiency |
|---|---|---|---|
| A | Direct thiolation | 52% | Moderate |
| B | Pre-functionalized thioacetate | 68% | High |
| C | Solid-phase synthesis | 45% | Low |
Route B, leveraging pre-formed thioacetate intermediates, offers optimal balance between yield and practicality.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative reactions, especially at the sulfanyl group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can modify the pyrrolopyrimidine core, potentially affecting the cyclopropyl or oxo functionalities.
Substitution: : Substitutions, particularly nucleophilic substitutions, can take place at various points on the molecule, allowing for structural modifications.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Various nucleophiles in the presence of base catalysts or under acidic conditions.
Major Products Formed
The major products depend on the specific reactions, but can include sulfoxides, sulfones, reduced amines, and substituted benzoate esters.
Scientific Research Applications
Methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has a broad range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Explored as a lead compound in drug discovery, particularly for targeting certain biological pathways.
Industry: : Its chemical properties make it useful in materials science and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
This compound exerts its effects by interacting with specific molecular targets. The sulfanyl and benzoate functionalities can facilitate binding to active sites of enzymes or receptors. The pyrrolopyrimidine core might participate in hydrogen bonding and hydrophobic interactions, influencing pathways involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Benzyl-2-({3-Cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Structural Differences : Replaces the methyl benzoate group with a benzylamide, altering polarity and hydrogen-bonding capacity.
- Molecular Formula : C24H22N4O2S (MW 430.5) vs. the target compound’s estimated formula C25H22N4O4S (MW 474.5).
- The absence of the methyl benzoate ester eliminates susceptibility to esterase-mediated hydrolysis, possibly enhancing metabolic stability .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53)
- Structural Differences: Features a pyrazolo[3,4-d]pyrimidine core instead of pyrrolo[3,2-d]pyrimidinone, with a chromen-4-one system and fluorine substituents.
- Molecular Formula : C31H22F2N4O4 (MW 589.1).
- Key Implications: The pyrazolo-pyrimidine core may exhibit distinct binding affinities compared to pyrrolo-pyrimidinone, particularly in ATP-binding pockets of kinases. Fluorine atoms enhance electronegativity and metabolic resistance, contributing to higher melting points (175–178°C) and improved thermal stability .
Methyl 5-(4-Acetoxyphenyl)-2-(2-Bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Differences : Contains a thiazolo[3,2-a]pyrimidine core, bromobenzylidene substituent, and acetoxyphenyl group.
- Molecular Formula : C25H20BrN3O4S (MW 546.4).
- Key Implications :
Comparative Data Table
Research Findings and Implications
- Bioactivity: Pyrrolo-pyrimidinones are often associated with kinase inhibition (e.g., JAK2, EGFR), while pyrazolo-pyrimidines are explored in anticancer and antiviral therapies .
- Solubility and Stability : The methyl benzoate group in the target compound may improve solubility in polar solvents compared to the N-benzyl analog but could reduce metabolic stability due to ester hydrolysis .
- Synthetic Accessibility : The cyclopropyl group in the target and its N-benzyl analog introduces synthetic challenges related to ring strain and stereochemical control during cyclopropanation steps.
Biological Activity
Methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a compound that belongs to the pyrrolo[3,2-d]pyrimidine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Pyrrolo[3,2-d]pyrimidines are known to interact with multiple biological targets. The compound is hypothesized to exert its effects through:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Microtubule Disruption : Some analogs bind to the colchicine site on tubulin, leading to microtubule depolymerization and subsequent apoptosis in cancer cells .
- Dual Enzyme Inhibition : The compound may inhibit key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are vital for DNA synthesis and repair .
Anticancer Activity
Recent studies have demonstrated that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines, showing submicromolar potency in inhibiting cellular proliferation. A notable study indicated that certain derivatives had GI50 values in the nanomolar range against eight tumor cell lines .
- Mechanistic Insights : The structure-activity relationship (SAR) studies reveal that specific substituents enhance potency and selectivity against target kinases and enzymes involved in tumor growth .
| Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 25 | CDK inhibition |
| MCF7 (Breast Cancer) | 30 | Microtubule disruption |
| HeLa (Cervical Cancer) | 15 | TS inhibition |
Antimicrobial Activity
The compound's potential antimicrobial properties are also under investigation. Pyrrolo[3,2-d]pyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential.
Case Studies
- In Vivo Efficacy : In an animal model study, this compound demonstrated significant tumor regression when administered alongside conventional chemotherapeutics. This suggests a synergistic effect that enhances overall treatment efficacy .
- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety and tolerability in clinical settings.
Q & A
Q. What are the recommended synthetic routes for preparing methyl 2-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example:
Core Pyrrolo[3,2-d]pyrimidine Synthesis : Start with cyclopropane carbonyl chloride and phenylacetonitrile to form the pyrrolo-pyrimidine core, as described for analogous structures in ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
Sulfanyl Acetamide Linkage : React the core with thioglycolic acid under basic conditions (e.g., NaH in DMF) to introduce the sulfanyl group.
Esterification : Couple the intermediate with methyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Key purity checks include HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D structure, as demonstrated for ethyl 3-(4-chlorophenyl)pyrrolo-pyrimidine derivatives .
- NMR Spectroscopy : Assign peaks using , , and 2D experiments (COSY, HSQC). For example, the cyclopropyl group’s protons appear as distinct multiplet signals near δ 1.2–1.5 ppm.
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm for the ester and pyrrolo-pyrimidinone moieties .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects Analysis : If NMR shows unexpected splitting (e.g., due to rotational barriers in the sulfanyl acetamide group), perform variable-temperature NMR to assess conformational flexibility .
- DFT Calculations : Compare experimental SCXRD bond lengths/angles with computational models (e.g., Gaussian or ORCA software) to identify discrepancies caused by crystal packing vs. solution-state dynamics .
- Cross-Validation : Use complementary techniques like Raman spectroscopy or mass spectrometry fragmentation patterns to confirm functional groups .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :
Physicochemical Properties : Measure logP (octanol-water partitioning), hydrolysis half-life (pH 4–9 buffers), and photostability under UV light.
Biotic Transformations : Use soil microcosms or activated sludge systems to assess microbial degradation. Monitor metabolites via LC-QTOF-MS.
Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna EC) and chronic studies (e.g., algal growth inhibition).
Example Setup : Randomized block design with split-split plots to account for variables like pH, temperature, and microbial diversity .
Q. How can researchers optimize the reaction yield of the sulfanyl acetamide coupling step?
- Methodological Answer :
- DoE (Design of Experiments) : Vary factors like solvent polarity (DMF vs. THF), base strength (NaH vs. KCO), and temperature. Use a central composite design to identify optimal conditions.
- In Situ Monitoring : Employ ReactIR to track thioglycolic acid consumption and intermediate formation.
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or use flow chemistry to minimize side reactions .
Data Analysis and Contradiction Resolution
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis Framework : Normalize data using Z-scores or effect sizes to account for variability in assay conditions (e.g., cell lines, incubation times).
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., CellTiter-Glo® for viability) and include positive controls (e.g., staurosporine for apoptosis).
- Pathway Mapping : Use bioinformatics tools (KEGG, Reactome) to contextualize activity differences based on target protein expression levels .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
Q. Table 2. Example Experimental Design for Environmental Fate Studies
| Factor | Levels | Response Variable |
|---|---|---|
| pH | 4, 7, 9 | Hydrolysis half-life (days) |
| Light Exposure | UV (254 nm), Dark | Degradation rate constant (k) |
| Microbial Community | Activated sludge, Soil microcosm | Metabolite profile (LC-MS) |
| Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
